molecular formula C10H7N3 B1603328 1-Aminoisoquinoline-7-carbonitrile CAS No. 215454-25-4

1-Aminoisoquinoline-7-carbonitrile

Cat. No. B1603328
M. Wt: 169.18 g/mol
InChI Key: SZNOIFCVHBOKDB-UHFFFAOYSA-N
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Description

1-Aminoisoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H7N3 . It is a structurally diverse substituted derivative of 1-aminoisoquinoline .


Synthesis Analysis

The synthesis of 1-Aminoisoquinoline derivatives has been developed through a copper-catalyzed one-pot three-component coupling reaction . Another method involves the Rhodium(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes .


Molecular Structure Analysis

The molecular structure of 1-Aminoisoquinoline-7-carbonitrile consists of a benzene ring fused with a pyridine ring, with an amino group at the 1-position and a carbonitrile group at the 7-position .


Chemical Reactions Analysis

1-Aminoisoquinoline derivatives have been used in the construction of room-temperature phosphorescence (RTP) materials. By doping the 1-aminoisoquinolines into benzophenone (BP), a series of RTP systems with tunable lifetime luminescence can be realized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Aminoisoquinoline-7-carbonitrile include a molecular weight of 144.17 g/mol and a molecular formula of C9H8N2 .

Future Directions

The future directions of 1-Aminoisoquinoline-7-carbonitrile research could involve its application in the construction of high-performance RTP materials. The potential of the isoquinoline framework for this purpose has been revealed .

properties

IUPAC Name

1-aminoisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNOIFCVHBOKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627436
Record name 1-Aminoisoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoisoquinoline-7-carbonitrile

CAS RN

215454-25-4
Record name 1-Aminoisoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium acetate (0.9 g) was added to a heated mixture of trifluoromethanesulfonic acid 1-amino-isoquinolin-7-yl ester (5.8 g), zinc cyanide (2.3 g) and triphenylphosphine (1.0 g) in 75 mL of N-methyl-pyrrolidone at 190° C. (exothermic!). Stirring was continued at 190° C. for 2 h. Precipitated material was removed by filtration and discarded. Ethyl acetate was added and the organic mixture washed with 2N aqueous ammonia, water and brine and dried (Na2SO4). Filtration and concentration afforded a brownish oil, which was purified by silica chromatography (ethyl acetate/isohexane=3/7, 4/6, 5/5, 6/4, 7/3, 8/2) to give 3.2 g (94%) of the title compound as yellow crystals. M.p. 183-186° C.
Name
trifluoromethanesulfonic acid 1-amino-isoquinolin-7-yl ester
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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